molecular formula C23H19ClN4O3 B2974708 N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide CAS No. 1251595-94-4

N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide

Cat. No.: B2974708
CAS No.: 1251595-94-4
M. Wt: 434.88
InChI Key: RWPOTOXUKUHCQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridinone core substituted with a 1,2,4-oxadiazole ring bearing an o-tolyl (2-methylphenyl) group at position 2. The acetamide moiety is linked to a 3-chloro-2-methylphenyl group, contributing to its lipophilic character. The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, often enhancing metabolic stability and binding affinity in medicinal chemistry applications .

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-7-3-4-8-16(14)21-26-22(31-27-21)17-9-6-12-28(23(17)30)13-20(29)25-19-11-5-10-18(24)15(19)2/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPOTOXUKUHCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=C(C(=CC=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and structural formula, which reveals the presence of a chloro-substituted aromatic ring, an oxadiazole moiety, and a pyridine derivative. These structural features are crucial for its biological activity.

Molecular Formula

  • Molecular Formula : C26H24ClN3O2S2
  • CAS Number : 332947-26-9

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Anticancer Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values were reported in the sub-micromolar range, indicating potent activity .
Cell LineIC50 Value (µM)Reference
MCF-70.65
U-93710.38

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry assays revealed that it promotes apoptotic pathways through the upregulation of p53 and activation of caspase pathways .

Other Biological Activities

In addition to anticancer properties, compounds with similar structures have shown promise in other areas:

  • Anticonvulsant Activity : Related compounds have been synthesized and evaluated for their anticonvulsant effects, demonstrating potential neuroprotective properties .

Study on Oxadiazole Derivatives

A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives and their biological evaluation. Among these, certain derivatives exhibited superior cytotoxicity compared to standard chemotherapeutics like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity .

Evaluation in Drug Discovery

Another research effort focused on the structure–activity relationship (SAR) of oxadiazole-containing compounds. It was found that specific substitutions on the oxadiazole ring significantly influenced their potency against cancer cell lines .

Comparison with Similar Compounds

Positional Isomerism in Oxadiazole Substitution

  • N-(3-chloro-2-methylphenyl)-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide (): The oxadiazole ring is substituted at position 5 of the pyridinone, with a p-tolyl (4-methylphenyl) group. Molecular weight and lipophilicity remain similar, but positional differences could alter pharmacokinetics .

Substituent Variations on the Oxadiazole Ring

  • Additional methyl groups on the pyridinone (positions 4 and 6) introduce steric effects that may hinder rotational freedom, impacting target engagement .
  • N-(3-chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamide ():
    The 2-methoxyethyl substituent on the oxadiazole enhances hydrophilicity (logP reduction) compared to aromatic substituents. This modification could improve aqueous solubility but may reduce membrane permeability .

Core Structural Modifications

  • Oxindole Derivatives (): Compounds like (E)-N-(2-oxo-3-(2-(p-tolyl)hydrazineylidene)indolin-5-yl)acetamide share the acetamide motif but replace pyridinone with an oxindole core. The hydrazineylidene group enables tautomerism, which may influence redox activity or metal chelation .
  • N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methylphenyl]acetamide (): The 4-fluorophenyl group on the oxadiazole enhances metabolic stability via fluorine’s electron-withdrawing effects.

Structural and Pharmacokinetic Data Comparison

Compound Name Substituent on Oxadiazole Pyridine Modifications Molecular Weight Key Features
Target Compound o-Tolyl 2-oxo-3-substituted ~442.9 High lipophilicity; methyl groups enhance membrane permeability
N-(3-chloro-4-methylphenyl)-2-(5-(3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl)-... 2-Methoxyethyl 2-oxo-5-substituted 402.8 Improved hydrophilicity; potential for enhanced solubility
N-(3-Chloro-4-methoxyphenyl)-2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]... 4-Chlorophenyl 4,6-dimethyl N/A Halogen bonding potential; steric hindrance from methyl groups
N-[3-(3-{1-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}ureido)-4-methyl... 4-Fluorophenyl Ureido linker N/A Fluorine-enhanced metabolic stability; hydrogen-bonding capability

Research Findings and Implications

  • Synthetic Accessibility : The target compound and its analogues are synthesized via cyclization and amide coupling (e.g., reports 90% yields for similar acetamide derivatives) .
  • Bioactivity Trends :
    • Aromatic substituents (e.g., o-tolyl, p-tolyl) correlate with improved lipophilicity and target binding in hydrophobic pockets.
    • Electron-withdrawing groups (e.g., 4-fluorophenyl) enhance oxidative stability, as seen in protease inhibitors .
    • Heterocyclic substitutions (e.g., thiophen-2-yl) may broaden target selectivity due to unique electronic profiles .

Q & A

Q. What are the key synthetic routes for preparing N-(3-chloro-2-methylphenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:
  • Substitution and Condensation : Alkaline conditions for substitution (e.g., nitro group replacement with pyridylmethoxy groups) followed by condensation with cyanoacetic acid under acidic conditions .
  • Oxadiazole Ring Formation : Cyclization of amidoxime intermediates with activated carbonyl compounds, often catalyzed by triethylamine or other bases, as seen in analogous oxadiazole syntheses .
  • Purification : Recrystallization from solvents like pet-ether or ethanol ensures purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer :
  • Spectroscopy : NMR (¹H, ¹³C) and FTIR are used to confirm functional groups (e.g., acetamide C=O at ~1680 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated for C₂₄H₂₀ClN₄O₃: 463.12 g/mol) .
  • X-ray Crystallography : Single-crystal studies resolve bond lengths and angles (e.g., oxadiazole ring planarity, dihedral angles between aromatic rings) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodological Answer :
  • Solubility : Tested in DMSO, ethanol, and aqueous buffers (pH 1–12) using UV-Vis spectroscopy. Polar aprotic solvents like DMSO are preferred for biological assays .
  • Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring detect degradation products. Oxadiazole rings may hydrolyze under strongly acidic/basic conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to assess variables (e.g., temperature, catalyst loading). For example, iron powder reduction under acidic vs. neutral conditions may alter nitro group reduction efficiency .
  • In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation, identifying bottlenecks (e.g., incomplete cyclization) .

Q. What computational methods predict the compound’s electronic properties and reactivity?

  • Methodological Answer :
  • DFT Calculations : Gaussian09/B3LYP/6-31G(d) models HOMO-LUMO gaps (~4.5 eV for similar acetamide derivatives) to assess charge transfer potential .
  • Molecular Electrostatic Potential (MESP) : Maps identify nucleophilic/electrophilic sites (e.g., oxadiazole N-atoms as H-bond acceptors) for drug-target docking .

Q. How can regioselectivity challenges in oxadiazole formation be addressed?

  • Methodological Answer :
  • Directing Groups : Introduce substituents (e.g., methyl on o-tolyl) to sterically guide cyclization. For example, 3-(o-tolyl)-1,2,4-oxadiazol-5-yl groups favor 5-membered ring closure .
  • Microwave-Assisted Synthesis : Reduces side reactions by accelerating cyclization (e.g., 150°C, 20 min vs. 4-hour reflux) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Kinase Inhibition : Use TR-FRET assays (e.g., EGFR or VEGFR2) with ATP concentration gradients to determine IC₅₀ values .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM) .

Q. How do structural modifications impact its pharmacokinetic properties?

  • Methodological Answer :
  • LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -SO₃H) to reduce LogP from ~3.5 (parent compound) to <2.5, improving aqueous solubility .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor CYP450-mediated degradation via LC-MS/MS .

Data Contradictions and Validation

Q. How can discrepancies in reported biological activity be reconciled?

  • Methodological Answer :
  • Assay Standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate inter-lab variability .
  • Target Engagement Studies : SPR or ITC quantifies binding affinity (Kd) to confirm direct target interactions vs. off-target effects .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • CRISPR-Cas9 Knockout : Delete putative targets (e.g., kinases) in cell lines to assess loss of activity .
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based proteomics identifies downstream pathways (e.g., apoptosis markers like caspase-3) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.